4,5-Dimethoxy-2-mercapto-benzylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethoxy-2-mercapto-benzylamine hydrochloride is a chemical compound with the molecular formula C₉H₁₄ClNO₂S and a molecular weight of 235.73 g/mol . It is known for its unique structure, which includes both methoxy and mercapto functional groups attached to a benzylamine backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4,5-Dimethoxy-2-mercapto-benzylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethoxybenzaldehyde and thiourea.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
4,5-Dimethoxy-2-mercapto-benzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
4,5-Dimethoxy-2-mercapto-benzylamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-mercapto-benzylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The methoxy groups may also contribute to its activity by affecting the compound’s solubility and ability to interact with biological membranes .
Comparison with Similar Compounds
4,5-Dimethoxy-2-mercapto-benzylamine hydrochloride can be compared with other similar compounds, such as:
2,4-Dimethoxybenzylamine: This compound lacks the mercapto group, which significantly alters its chemical reactivity and biological activity.
4-Methoxy-2-mercaptobenzylamine: This compound has only one methoxy group, which affects its solubility and reactivity compared to this compound.
2-Mercapto-4,5-dimethoxybenzaldehyde: This compound has an aldehyde group instead of an amine, leading to different chemical properties and applications.
Properties
Molecular Formula |
C9H14ClNO2S |
---|---|
Molecular Weight |
235.73 g/mol |
IUPAC Name |
2-(aminomethyl)-4,5-dimethoxybenzenethiol;hydrochloride |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-11-7-3-6(5-10)9(13)4-8(7)12-2;/h3-4,13H,5,10H2,1-2H3;1H |
InChI Key |
RZTPGZUSXJKGER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN)S)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.